SARS-CoV MPro-IN-1

SARS-CoV-2 Mpro IC50

Engineered via structure-based design, this covalent Mpro inhibitor specifically engages Cys145 (PDB: 6M0K), delivering verified IC50 of 0.040 μM in TR-FRET assays and EC50 of 0.72 μM in plaque reduction. A selectivity index >139 ensures a defined therapeutic window, avoiding assay interference common to generic protease inhibitors. Its quantified in vivo PK (t1/2 <1.65 h; CL 20.6 mL/min/mg) and 1.3-fold potency advantage over 11a provide a sensitive benchmark for SAR and antiviral efficacy studies, eliminating inter-lot variability.

Molecular Formula C25H25FN4O4
Molecular Weight 464.5 g/mol
Cat. No. B3025819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV MPro-IN-1
Molecular FormulaC25H25FN4O4
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C25H25FN4O4/c26-18-6-3-4-15(10-18)11-21(24(33)28-19(14-31)12-17-8-9-27-23(17)32)30-25(34)22-13-16-5-1-2-7-20(16)29-22/h1-7,10,13-14,17,19,21,29H,8-9,11-12H2,(H,27,32)(H,28,33)(H,30,34)/t17-,19-,21-/m0/s1
InChIKeyHCRBVFBQANEDDM-CUWPLCDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV MPro-IN-1 (Mpro Inhibitor 11b): A Covalent SARS-CoV-2 3CLpro Inhibitor with Defined Pharmacological Differentiation


SARS-CoV MPro-IN-1 (also designated Mpro inhibitor 11b; CAS 2413716-71-7) is a rationally designed, covalent inhibitor of the SARS-CoV-2 main protease (Mpro, also termed 3CLpro). The compound was developed via structure-based drug design and engages the catalytic Cys145 residue of the viral protease via its aldehyde warhead [1]. Its foundational pharmacology is defined by nanomolar enzymatic inhibition, micromolar antiviral efficacy in cell culture, and a defined in vivo pharmacokinetic profile [1]. The co-crystal structure of SARS-CoV-2 Mpro in complex with 11b has been solved at 1.5 Å resolution (PDB: 6M0K), providing an atomic-level understanding of its covalent binding mode [1][2].

Why Substituting SARS-CoV MPro-IN-1 with Another Mpro Inhibitor Compromises Experimental Reproducibility


The SARS-CoV-2 Mpro inhibitor landscape is heterogeneous: compounds differ markedly in their mechanism of inhibition (covalent vs. non-covalent), cellular potency, selectivity indices, and in vivo pharmacokinetic behavior [1]. Generic substitution of SARS-CoV MPro-IN-1 with other in-class inhibitors—even closely related analogs—can introduce confounding variables that undermine comparative studies, structure-activity relationship (SAR) campaigns, and antiviral efficacy benchmarking. For instance, co-crystal structures reveal distinct binding modes and covalent engagement patterns that are not conserved across the chemical series [1][2]. Consequently, procurement decisions must be anchored to compound-specific quantitative differentiation, not merely target-class membership, to ensure assay-to-assay consistency and meaningful cross-study comparisons [1].

SARS-CoV MPro-IN-1 (11b): Quantitative Comparative Evidence for Scientific Procurement Decisions


Enzymatic Potency (IC50) of SARS-CoV MPro-IN-1 vs. Direct Analog 11a and Reference Inhibitor GC376

SARS-CoV MPro-IN-1 (11b) demonstrates an IC50 of 0.040 ± 0.002 μM against recombinant SARS-CoV-2 Mpro in a TR-FRET assay, representing a 1.3-fold improvement in enzymatic potency relative to its direct structural analog 11a (IC50 = 0.053 ± 0.005 μM) under identical assay conditions [1]. When compared to the reference Mpro inhibitor GC376, which exhibits an IC50 of approximately 0.035 μM against SARS-CoV-2 Mpro [2], 11b displays comparable nanomolar potency while offering distinct structural and pharmacological features. This potency advantage over 11a is statistically significant and arises from subtle differences in binding pocket occupancy and covalent engagement geometry, as evidenced by co-crystal structures [1].

SARS-CoV-2 Mpro IC50 enzymatic inhibition TR-FRET assay

Cellular Antiviral Efficacy (EC50) of SARS-CoV MPro-IN-1 vs. 11a and GC376 in SARS-CoV-2-Infected Vero E6 Cells

In cell-based antiviral assays using SARS-CoV-2-infected Vero E6 cells, SARS-CoV MPro-IN-1 (11b) achieves an EC50 of 0.72 ± 0.09 μM as determined by plaque reduction assay [1]. This cellular potency is approximately 1.4-fold lower than that of its analog 11a (EC50 = 0.53 ± 0.01 μM) under identical conditions, reflecting a trade-off between enzymatic potency and cellular permeability or intracellular stability [1]. When benchmarked against GC376, which exhibits an EC50 of 0.91 ± 0.03 μM in Vero E6 cells [2], 11b demonstrates a 1.3-fold improvement in cellular antiviral activity. This differentiation is critical for researchers designing dose-response studies or comparing antiviral efficacy across compound classes.

SARS-CoV-2 antiviral activity EC50 plaque reduction assay Vero E6 cells

Selectivity Index (CC50/EC50) of SARS-CoV MPro-IN-1 vs. 11a in Vero E6 Cells

Cytotoxicity profiling reveals that SARS-CoV MPro-IN-1 (11b) exhibits a CC50 of >100 μM in Vero E6 cells, yielding a selectivity index (SI = CC50/EC50) of >139 [1]. In direct comparison, the analog 11a displays an identical CC50 of >100 μM but a higher SI of >189 due to its lower EC50 value [1]. While the SI of 11b is marginally lower than that of 11a, both compounds demonstrate a substantial therapeutic window (>100-fold separation between antiviral efficacy and cellular toxicity) that supports their utility as tool compounds in cell-based assays. The defined SI value provides a quantitative benchmark for assessing off-target cytotoxicity in experimental systems.

cytotoxicity selectivity index CC50 Vero E6 cells therapeutic window

Covalent Binding Mechanism of SARS-CoV MPro-IN-1 vs. Non-Covalent Mpro Inhibitors

SARS-CoV MPro-IN-1 (11b) is a covalent inhibitor that forms a reversible hemithioacetal adduct with the catalytic Cys145 residue of SARS-CoV-2 Mpro, as confirmed by X-ray crystallography at 1.5 Å resolution (PDB: 6M0K) [1][2]. This covalent engagement mechanism contrasts sharply with non-covalent inhibitors such as ensitrelvir (S-217622) and GC-14, which rely solely on non-covalent interactions for target inhibition [3]. The covalent binding mode of 11b may confer distinct residence time and inhibition kinetics that are not recapitulated by non-covalent scaffolds. Co-crystal structures further reveal that the aldehyde warhead of 11b occupies the S1' pocket and engages the oxyanion hole, a binding pose that differs subtly from that of the α-ketoamide inhibitor series [1].

covalent inhibitor aldehyde warhead Cys145 X-ray crystallography binding mode

In Vivo Pharmacokinetic Profile of SARS-CoV MPro-IN-1 vs. 11a

In vivo pharmacokinetic evaluation following intravenous administration (5 mg/kg) reveals that SARS-CoV MPro-IN-1 (11b) exhibits a plasma half-life (t1/2) of <1.65 hours and a clearance rate of 20.6 mL/min/mg [1]. While direct comparative data for 11a under identical dosing conditions is not reported in the primary literature, the authors note that both 11a and 11b demonstrated good pharmacokinetic properties in vivo, though 11a exhibited a more favorable overall profile [2]. The quantitative PK parameters for 11b provide a defined baseline for researchers planning in vivo studies, enabling dose calculations and scheduling based on empirical clearance and half-life values.

pharmacokinetics half-life clearance in vivo mouse

Validated Research Applications of SARS-CoV MPro-IN-1 Based on Quantitative Differentiation Data


Biochemical Assay Benchmarking for Mpro Inhibitor Screening Campaigns

SARS-CoV MPro-IN-1 (11b) serves as a high-quality positive control in TR-FRET-based enzymatic assays due to its well-defined IC50 of 0.040 μM and covalent inhibition mechanism [1]. The 1.3-fold potency advantage over 11a provides a sensitive benchmark for detecting subtle changes in assay performance or compound stability [1]. Its co-crystal structure (PDB: 6M0K) enables structure-based interpretation of screening hits and rational design of follow-up analogs [2].

Cellular Antiviral Efficacy Studies in SARS-CoV-2-Infected Vero E6 Models

The compound's EC50 of 0.72 μM in plaque reduction assays, combined with a selectivity index >139, makes it suitable for cellular antiviral studies where a defined therapeutic window is required [1]. The 1.3-fold improvement in EC50 relative to GC376 supports its use in comparative efficacy studies evaluating Mpro-targeted vs. alternative antiviral mechanisms [1][3].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

The 1.5 Å co-crystal structure of 11b bound to SARS-CoV-2 Mpro provides atomic-resolution detail of the covalent binding mode, including interactions with the S1' pocket and oxyanion hole [1][2]. This structural information is essential for medicinal chemistry campaigns seeking to optimize potency, selectivity, or pharmacokinetic properties of aldehyde-based covalent inhibitors [1].

In Vivo Pharmacodynamic and Pharmacokinetic Studies in Murine Models

The quantified in vivo PK parameters (t1/2 <1.65 hours; clearance 20.6 mL/min/mg) provide a data-driven basis for designing dosing regimens in mouse models of SARS-CoV-2 infection [4]. These values enable calculation of exposure margins and facilitate comparison with other Mpro inhibitors being evaluated in preclinical in vivo studies [2].

Technical Documentation Hub

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